molecular formula C6H3BrClFO2S B1372118 2-Bromo-3-fluorobenzenesulphonyl chloride CAS No. 1065076-31-4

2-Bromo-3-fluorobenzenesulphonyl chloride

Cat. No.: B1372118
CAS No.: 1065076-31-4
M. Wt: 273.51 g/mol
InChI Key: YZXLEQLNBFIGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

This compound is classified as dangerous, with the signal word being "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing in dust and avoiding contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluorobenzenesulphonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. The sulfonyl chloride group in this compound reacts with nucleophilic groups such as amines, thiols, and hydroxyls, forming sulfonamide, sulfonate, and sulfonate ester linkages, respectively. This reactivity makes it a valuable tool for labeling and cross-linking proteins, peptides, and other biomolecules. Enzymes such as proteases and kinases can be targeted using this compound to study their activity and interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modify cell surface proteins, affecting cell signaling pathways and receptor functions. This compound can also penetrate cells and interact with intracellular proteins, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in proteins and other biomolecules. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at ambient temperature but can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some modifications persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modification without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as kinases and proteases, affecting the overall metabolic flux and altering metabolite levels. The compound’s reactivity with nucleophilic groups allows it to participate in the formation of stable adducts with metabolic intermediates, influencing the metabolic pathways in which these intermediates are involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and reactivity, which determine its ability to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences or modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-3-fluorobenzenesulphonyl chloride
  • 2-Bromo-3-chlorobenzenesulphonyl chloride

Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Properties

IUPAC Name

2-bromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXLEQLNBFIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluorobenzenesulphonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluorobenzenesulphonyl chloride
Reactant of Route 3
2-Bromo-3-fluorobenzenesulphonyl chloride
Reactant of Route 4
2-Bromo-3-fluorobenzenesulphonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-fluorobenzenesulphonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-fluorobenzenesulphonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.